molecular formula C11H8ClFN2O B3039038 4-Chloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine CAS No. 954219-34-2

4-Chloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine

Cat. No.: B3039038
CAS No.: 954219-34-2
M. Wt: 238.64 g/mol
InChI Key: PRKOHIYQLPVUMY-UHFFFAOYSA-N
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Description

4-Chloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine is a halogenated pyrimidine derivative featuring a 3-fluoro-4-methoxyphenyl substituent at the 6-position and a chlorine atom at the 4-position.

Properties

IUPAC Name

4-chloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2O/c1-16-10-3-2-7(4-8(10)13)9-5-11(12)15-6-14-9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKOHIYQLPVUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NC=N2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions generally involve the use of a palladium catalyst, a base, and an appropriate solvent .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and minimize costs .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that pyrimidine derivatives, including 4-chloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine, exhibit significant antimicrobial properties. These compounds have been evaluated for their effectiveness against various bacterial strains, including Helicobacter pylori, which poses a challenge due to increasing resistance to conventional treatments. The structure-activity relationship (SAR) studies suggest that modifications in the pyrimidine core can enhance potency and reduce cytotoxicity .

Anti-inflammatory Effects

Pyrimidine derivatives are also noted for their anti-inflammatory properties. Research has shown that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. For instance, compounds derived from similar structures demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating potential for therapeutic use in inflammatory diseases .

Antiviral and Anticancer Properties

The compound has been investigated for antiviral applications, particularly against viral infections where pyrimidine analogs can interfere with viral replication processes. Additionally, some studies have highlighted its potential anticancer effects by inducing apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Herbicide Development

The synthesis of 4-chloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine has been linked to the development of herbicides. As an intermediate in the preparation of various herbicidal compounds, it shows promise in creating effective agents for weed control in agricultural settings. The ability to modify the phenyl substituents allows for the design of selective herbicides targeting specific weed species while minimizing impact on crops .

Synthetic Pathways

The compound can be synthesized through several methods involving chlorination and reactions with various phenolic compounds. For example, one synthetic route involves the reaction of 3-fluoro-4-methoxyphenol with chlorinated pyrimidines under controlled conditions to yield the target compound efficiently .

Structure-Activity Relationship Studies

Understanding the SAR is crucial for optimizing the efficacy of 4-chloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine. Variations in substituents at different positions on the pyrimidine ring have shown to affect biological activity significantly. For instance, electron-withdrawing groups at specific positions enhance antimicrobial activity, while electron-donating groups can improve anti-inflammatory effects .

Case Studies

StudyApplicationFindings
AntimicrobialDemonstrated significant potency against H. pylori with improved safety profiles compared to existing treatments.
Anti-inflammatoryIn vitro studies showed IC50 values comparable to celecoxib for COX inhibition, indicating potential as an anti-inflammatory agent.
Herbicide DevelopmentIdentified as an intermediate in synthesizing effective herbicides with selective action against specific weeds.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations :

  • Heterocycle Modifications: Compounds like pyrazolo[3,4-d]pyrimidine and thieno[2,3-d]pyrimidine introduce fused rings, altering π-electron density and steric bulk compared to simple pyrimidines .
  • Chlorine Reactivity : The 4-chloro group is a common site for nucleophilic substitution, enabling further derivatization (e.g., with alkoxy or amine groups) .

Comparison of Yields :

  • 4-Chloro-6-(chloromethyl)-1-methylpyrazolo[3,4-d]pyrimidine : Achieved 72% yield using POCl₃ and diethylisopropylamine in toluene .

Physicochemical Data :

  • LogP and Solubility : The 3-fluoro-4-methoxyphenyl group likely increases hydrophobicity (LogP ~2.5–3.5) compared to simpler aryl substituents. Trifluoromethyl analogs (e.g., 4-Chloro-6-(trifluoromethyl)pyrimidine) exhibit higher LogP values (~3.0–4.0) due to the CF₃ group .
  • Spectroscopic Features :
    • ¹H NMR : Aromatic protons in the 3-fluoro-4-methoxyphenyl group resonate at δ 6.8–7.5 ppm, while the pyrimidine C-H proton appears as a singlet near δ 8.5 ppm (similar to 4-Chloro-6-(chloromethyl)-1-methylpyrazolo[3,4-d]pyrimidine ).
    • ¹³C NMR : The 4-chloro carbon appears at δ 153–161 ppm, consistent with other chloropyrimidines .

Biological Activity

4-Chloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structural features suggest that it may interact with various biological targets, leading to therapeutic effects.

Chemical Structure and Properties

The chemical structure of 4-Chloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine is characterized by a pyrimidine ring substituted with a chlorine atom at position 4 and a 3-fluoro-4-methoxyphenyl group at position 6. This specific arrangement is crucial for its biological activity.

Property Value
IUPAC Name 4-Chloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine
CAS Number 954219-34-2
Molecular Formula C12H10ClF N2O
Molecular Weight 252.67 g/mol

Anticancer Properties

Research indicates that pyrimidine derivatives can exhibit significant anticancer activity. A study focusing on similar compounds has shown that modifications in the pyrimidine structure can enhance cytotoxicity against various cancer cell lines. For example, compounds with similar substituents have been evaluated for their inhibitory effects on cell growth in the NCI 60 cancer cell line panel, revealing promising results against renal and breast cancer cell lines .

In one study, derivatives of pyrido[3,4-d]pyrimidines were synthesized and screened for their anticancer properties. The results indicated selective inhibitory effects against specific cancer cell lines, suggesting that 4-Chloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine may also exhibit similar properties due to its structural similarities .

Antimicrobial Activity

The compound's potential antimicrobial activity has also been investigated. Pyrimidine derivatives are known to possess various antimicrobial properties, including antibacterial and antifungal activities. Preliminary studies suggest that modifications at the pyrimidine core can enhance these effects, indicating that 4-Chloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine could be explored further as a lead compound in antimicrobial drug development .

The mechanism of action for pyrimidine derivatives often involves interaction with key biological targets such as enzymes or receptors. These interactions can modulate cellular pathways, leading to apoptosis in cancer cells or inhibition of microbial growth. For instance, studies have shown that certain pyrimidines can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both cancerous and microbial cells .

Case Studies and Research Findings

  • Cytotoxicity Evaluation : In a study evaluating novel pyrido[3,4-d]pyrimidines, compounds similar to 4-Chloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine were shown to have selective cytotoxic effects on the UO-31 renal cancer cell line with IC50 values indicating substantial efficacy .
  • Antimicrobial Screening : Another investigation into pyrimidine derivatives highlighted their antibacterial properties against various pathogens, suggesting that structural modifications could enhance their effectiveness against resistant strains .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 4-Chloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine, and how do reaction conditions influence yield?

  • Methodology : Fluoropyrimidines are typically synthesized via nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. For example, describes a metal-free approach using β-CF3 aryl ketones under mild conditions (60–80°C, 12–24 hrs) to achieve >85% yield for similar fluorinated pyrimidines. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.
  • Catalyst-free conditions : Avoids metal contamination, critical for pharmaceutical intermediates.
  • Substituent effects : Electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring accelerate SNAr reactions .
    • Data Table :
SubstrateReaction Time (hrs)Yield (%)Purity (HPLC)
3-Fluoro-4-methoxybenzene1887>99%
4-Nitrophenyl analog247295%

Q. How can researchers confirm the structural identity of this compound and its intermediates?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for pyrimidine rings) .
  • HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H]+ at m/z 283.03) .
  • X-ray Crystallography : Used in and to resolve dihedral angles and hydrogen-bonding networks in pyrimidine derivatives .

Q. What safety protocols are critical when handling 4-Chloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine?

  • Guidelines :

  • Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure ( ).
  • Work in fume hoods for volatile intermediates (e.g., chlorinated byproducts).
  • Waste disposal: Segregate halogenated waste for professional treatment ( ).

Advanced Research Questions

Q. How does the substitution pattern (chloro, fluoro, methoxy) influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insight :

  • The 3-fluoro-4-methoxy group sterically hinders ortho positions, directing electrophilic substitution to the pyrimidine ring.
  • Chlorine at position 4 acts as a leaving group in SNAr, enabling functionalization (e.g., amination, alkoxylation) .
    • Contradictions : reports higher yields for para-substituted aryl groups, while meta-substitution (as in this compound) may require elevated temperatures or Pd catalysts .

Q. What computational methods are used to predict the compound’s biological activity or binding affinity?

  • Approaches :

  • Molecular docking : Screens against kinase targets (e.g., EGFR) using PyMOL or AutoDock.
  • DFT calculations : Models electronic effects of substituents on reactivity (e.g., Fukui indices for nucleophilic sites) .
    • Case Study : identifies pyrimidine derivatives with antibacterial activity via H-bonding to bacterial enzymes .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyrimidines?

  • Strategies :

  • Meta-analysis : Compare IC50 values across studies (e.g., vs. 18) while controlling for assay conditions (pH, cell lines).
  • SAR Studies : Systematically vary substituents to isolate contributions of -F, -Cl, and -OCH3 to activity .

Methodological Challenges

Q. What are the limitations of current synthetic methods for scaling up this compound?

  • Issues :

  • Low solubility : Hinders purification; use recrystallization (ethanol/water) or column chromatography (silica gel, hexane/EtOAc).
  • Byproduct formation : Chlorinated impurities require rigorous NMR/MS monitoring ().

Q. How can researchers optimize reaction conditions to minimize hazardous intermediates?

  • Solutions :

  • Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
  • Use flow chemistry to reduce waste and improve safety ().

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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